4-(2-Methylphenyl)benzonitrile
Overview
Description
4-(2-Methylphenyl)benzonitrile, also known as 2-(4-Methylphenyl)benzonitrile, is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the ortho position of the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(2-Methylphenyl)benzonitrile involves the reaction of a 4-methylphenylzinc reagent with 2-chlorobenzonitrile in the presence of a nickel or palladium catalyst . This method is efficient and widely used in laboratory settings.
Another method involves the reaction of o-cyanobromobenzene with potassium (4-methylphenyl)trifluoroborate . This reaction typically requires specific conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki and Negishi coupling, to form more complex biaryl compounds.
Common Reagents and Conditions
Nickel or Palladium Catalysts: Used in coupling reactions.
Potassium (4-methylphenyl)trifluoroborate: Used in substitution reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
4-(2-Methylphenyl)benzonitrile is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studies involving coupling reactions and catalysis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)benzonitrile involves its interaction with various molecular targets and pathways. In the context of its use as an intermediate in pharmaceutical synthesis, the compound’s nitrile group plays a crucial role in forming key intermediates that interact with biological targets, such as receptors and enzymes, to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4’-methylbiphenyl
- 4’-Methyl-2-cyanobiphenyl
- 4’-Methylbiphenyl-2-carbonitrile
Uniqueness
4-(2-Methylphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry .
Properties
IUPAC Name |
4-(2-methylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHRYFSZWZHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362646 | |
Record name | 4-(2-methylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189828-30-6 | |
Record name | 4-(2-methylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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